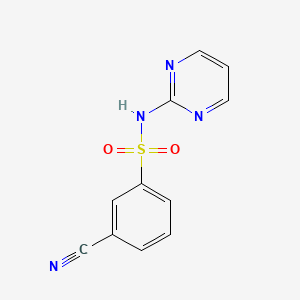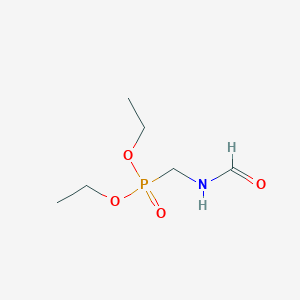
2-Nitrothiophene-3-carbaldehyde
Descripción general
Descripción
2-Nitrothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .
Synthesis Analysis
The synthesis of 2-substituted thiophene 3-carbaldehyde, which includes 2-Nitrothiophene-3-carbaldehyde, can be achieved through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals .Molecular Structure Analysis
The molecular structure of 2-Nitrothiophene-3-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C5H3NO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrothiophene-3-carbaldehyde include an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .Aplicaciones Científicas De Investigación
Ring Transformation and Heterocyclic Synthesis
2-Nitrothiophene-3-carbaldehyde has been studied for its unique behavior in chemical reactions, particularly in ring transformations. For example, anils derived from 2-nitrothiophene-3-carbaldehyde underwent a reductive cyclisation with triethyl phosphite, resulting in the formation of 1-arylpyrrole-3-carbonitriles, demonstrating an unexpected transformation from a thiophen to a pyrrole structure (Colburn et al., 1978). This process was part of a broader study examining novel ring transformations of thiophenes into pyrroles.
Synthesis of Heteroaryl Imines
2-Nitrothiophene-3-carbaldehyde has also been used in the synthesis of heteroaryl imines. A study investigated the reaction of iminophosphorane with thiophene-3-carbaldehyde, among other compounds, to produce trans and cis imines. These reactions were temperature-dependent and provided insights into the stereochemistry of imines (Amati et al., 2006).
Biological Activity Studies
Research has been conducted on the biological activity of substituted thiophenes, including 2-nitrothiophene derivatives. The study assessed their minimum inhibitory concentration required to inhibit the growth of various microorganisms. The results indicated a range of activities, suggesting the potential of these compounds in antimicrobial applications (Morley & Matthews, 2006).
Safety and Hazards
The safety data sheet for 2-Nitrothiophene (a related compound) suggests that it is suspected of causing genetic defects. Precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-nitrothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZITSKOFYWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298777 | |
| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrothiophene-3-carbaldehyde | |
CAS RN |
41057-04-9 | |
| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41057-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)
![1H-pyrazolo[3,4-d]pyridazine-4(5H)thione](/img/structure/B3265771.png)


![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)


